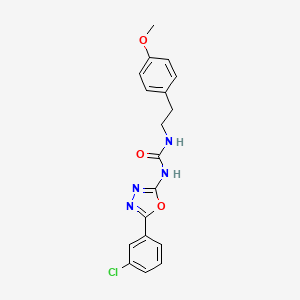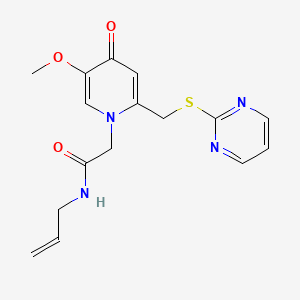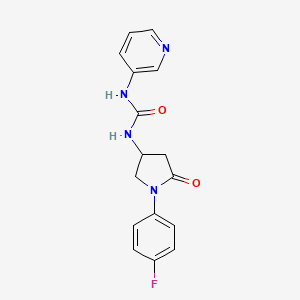![molecular formula C15H28N2O4 B2564399 3-([(2-tert-butoxy)-2-oxoéthyl]amino)pyrrolidine-1-carboxylate de tert-butyle CAS No. 1501682-04-7](/img/structure/B2564399.png)
3-([(2-tert-butoxy)-2-oxoéthyl]amino)pyrrolidine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate" is a derivative of pyrrolidine, which is a five-membered lactam structure. Pyrrolidine derivatives are of significant interest due to their presence in various bioactive compounds and pharmaceuticals. The tert-butyl group is a common protecting group in organic synthesis, often used to shield carboxylic acids from unwanted reactions .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and requiring careful optimization. For instance, the one-step continuous flow synthesis of pyrrolidine derivatives from tert-butyl acetoacetates, amines, and 2-bromoketones has been reported, which utilizes the HBr byproduct to hydrolyze tert-butyl esters in situ . Another study describes the large-scale preparation of a pyrrolidine derivative, highlighting the importance of process optimization in the synthesis of such compounds . Additionally, asymmetric synthesis methods have been developed to produce chiral pyrrolidine derivatives with high yield and enantiomeric excess .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be elucidated using various spectroscopic methods and X-ray crystallography. For example, the crystal and molecular structure of certain pyrrolidine derivatives has been characterized, revealing the presence of intramolecular hydrogen bonding and the conformation of the pyrrolidine ring . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. They can react with electrophiles and nucleophiles, participate in Diels-Alder reactions, and be transformed through oxidation and reduction reactions . The reactivity of these compounds is influenced by their functional groups and molecular structure, which can be tailored to produce desired reactivity patterns for synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the practical use of these compounds in chemical synthesis and pharmaceutical development. For instance, the tert-butyl group can increase the steric bulk and influence the solubility and reactivity of the pyrrolidine core .
Applications De Recherche Scientifique
Synthèse de Dipeptides
Ce composé est un acide aminé protégé par un groupe tert-butoxycarbonyle, qui a été utilisé dans la synthèse de dipeptides . Le réactif de couplage distinctif N, N ′-diéthylène- N ′′-2-chloroéthyl thiophosphoramide s'est avéré améliorer la formation d'amide dans les Boc-AAILs sans ajout de base, donnant les dipeptides avec des rendements satisfaisants en 15 min .
Liquides Ioniques
Le composé a été utilisé dans la préparation de liquides ioniques à température ambiante dérivés d'acides aminés protégés par un groupe tert-butoxycarbonyle (Boc-AAILs) disponibles dans le commerce . Ces liquides ioniques ont été largement utilisés en synthèse peptidique comme support de synthèse, réactif de clivage et solvants .
Synthèse Organique
Le composé peut être utilisé comme réactif et milieu réactionnel efficace en synthèse organique lorsque sa chaîne latérale réactive et son N-terminus sont protégés chimiquement .
Protection d'Acides Aminés
Le composé est utilisé comme groupe protecteur pour les acides aminés en synthèse peptidique . La protection des acides aminés est cruciale en chimie peptidique pour prévenir les réactions indésirables dans la synthèse organique sélective ou en plusieurs étapes .
Intermédiaire Pharmaceutique
Le composé peut être utilisé comme intermédiaire de synthèse organique et intermédiaire pharmaceutique, principalement utilisé dans les processus de recherche et développement en laboratoire et les processus de synthèse chimique pharmaceutique .
Propriétés Solvantes
Le composé, étant un liquide ionique, possède des propriétés solvantes uniques. Il est miscible dans l'acétonitrile, le méthanol, le diméthylformamide (DMF) et le diméthylsulfoxyde (DMSO), partiellement miscible dans l'eau, mais immiscible dans l'éther diéthylique, l'acétate d'éthyle et l'hexane à température ambiante .
Safety and Hazards
The safety and hazards of a compound describe its potential risks and precautions. The safety information for “Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate” includes hazard statements H315, H318, H335, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)9-16-11-7-8-17(10-11)13(19)21-15(4,5)6/h11,16H,7-10H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMVZTXETFBKEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[5-(1,1,2,2,2-Pentafluoroethyl)-1,2-oxazol-3-yl]methyl]prop-2-enamide](/img/structure/B2564316.png)


![3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid](/img/no-structure.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2564321.png)
![7-(chloromethyl)-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2564323.png)




![4-(2-Chloro-phenyl)-5-(4-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2564333.png)

![N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2564337.png)
![3-(4-chloro-3-(trifluoromethyl)phenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2564339.png)